molecular formula C17H18ClN3O3 B5579322 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide CAS No. 5935-50-2

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide

Cat. No. B5579322
CAS RN: 5935-50-2
M. Wt: 347.8 g/mol
InChI Key: IGXSZMYUXDJOQN-UHFFFAOYSA-N
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Description

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPI-1189 belongs to the class of isoxazole-containing compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

The compound "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide" has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, researchers have conducted conformational analysis around the pyrazole C3 substituent, identifying distinct conformations. These studies contribute to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of the steric and electrostatic interactions essential for binding and antagonist activity at the CB1 receptor (Shim et al., 2002).

Cytotoxic Activity and Molecular Docking

The cytotoxic activities of related compounds have been evaluated against different human cancer cell lines. Studies involving "this compound" analogs revealed promising results in inhibiting cancer cell growth. Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms with biological targets, offering a basis for the development of novel anticancer agents (El Gaafary et al., 2021).

Synthesis and Characterization Techniques

Research on "this compound" includes the synthesis and characterization of novel derivatives. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have been employed to elucidate the structural and electronic properties of these compounds. These studies are crucial for understanding the chemical behavior and potential biological applications of such compounds (Fatma et al., 2017).

Antioxidant Defense Mechanisms

Investigations into the effects of cannabinoid receptor ligands on lipid peroxidation and antioxidant defense systems have included compounds similar to "this compound". These studies provide valuable information on the potential therapeutic applications of CB1 receptor antagonists in protecting against oxidative stress, which is implicated in various neurodegenerative diseases (Tsvetanova et al., 2006).

Novel Fused Heterobicycles

The compound has also been a precursor in the synthesis of novel fused heterobicycles, showcasing its versatility as a building block in organic synthesis. These heterobicycles have potential applications in drug development, highlighting the compound's role in the discovery of new therapeutic agents (Karthikeyan et al., 2014).

properties

IUPAC Name

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)17(23)21-8-6-11(7-9-21)16(19)22/h2-5,11H,6-9H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSZMYUXDJOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350679
Record name 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5935-50-2
Record name 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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